N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of functional groups, including chloro, methoxy, and nitro groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: The addition of a chlorine atom to the aromatic ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The formation of the amide bond, which can be accomplished by reacting the appropriate amine with an acid chloride or anhydride under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of the nitro group suggests it could be a candidate for studies on antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The structural features of this compound may interact with biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(4-nitrophenyl)propanamide: Similar structure but lacks the methoxy groups.
N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenyl)propanamide: Similar but with fewer methoxy groups.
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-aminophenyl)propanamide: Similar but with an amino group instead of a nitro group.
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide is unique due to its combination of chloro, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10(11-4-6-12(7-5-11)20(22)23)17(21)19-14-8-13(18)15(24-2)9-16(14)25-3/h4-10H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYIOJGXLUBGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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